molecular formula C7H8N4 B043636 1H-Indazole-5,6-diamine CAS No. 7404-68-4

1H-Indazole-5,6-diamine

Cat. No.: B043636
CAS No.: 7404-68-4
M. Wt: 148.17 g/mol
InChI Key: QJPUNSUXMNSPCN-UHFFFAOYSA-N
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Description

1H-Indazole-5,6-diamine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmacologically active molecules. The presence of two amino groups at the 5 and 6 positions of the indazole ring makes this compound a valuable intermediate in organic synthesis and medicinal chemistry.

Scientific Research Applications

1H-Indazole-5,6-diamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-5,6-diamine can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another method includes the use of transition metal-catalyzed reactions, such as copper(II) acetate-catalyzed N-N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-5,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro-indazole derivatives, while reduction can produce amino-indazole derivatives.

Comparison with Similar Compounds

  • 1H-Indazole-3-amine
  • 2H-Indazole
  • 1H-Indazole-6-amine

Comparison: 1H-Indazole-5,6-diamine is unique due to the presence of two amino groups at the 5 and 6 positions, which distinguishes it from other indazole derivatives. This structural feature enhances its reactivity and potential for forming diverse chemical bonds, making it a versatile intermediate in organic synthesis and drug development.

Properties

IUPAC Name

1H-indazole-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,8-9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPUNSUXMNSPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40224940
Record name 1H-Indazole, 5,6-diamino-
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Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7404-68-4, 936940-91-9
Record name 1H-Indazole-5,6-diamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Indazole-5,6-diamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5,6-Diaminoindazole
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Record name 1H-Indazole-5,6-diamine
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Record name 1H-Indazole, 5,6-diamino-
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Record name 1H-indazole-5,6-diamine
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Record name 5,6-DIAMINOINDAZOLE
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Synthesis routes and methods

Procedure details

By referring to the Step 2 of Example 7, 5,6-dinitroindazole (5.0 g, 24.0 mmol), 10% Pd/C (1 g), were used to obtain a product (2.4 g, 66.7%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step Two
Yield
66.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens when 5,6-Diaminoindazole reacts with β-dicarbonyl compounds?

A1: The reaction of 5,6-Diaminoindazole with β-dicarbonyl compounds in hot butanol leads to the formation of various heterocyclic compounds []. These include:

    Q2: Is there more research available on the reaction of 5,6-Diaminoindazole with β-dicarbonyl compounds?

    A2: While one of the provided articles offers a title focusing on this reaction [], it lacks an abstract, making it difficult to glean further details about the specific findings without access to the full text. Further research in scientific literature databases using specific keywords and reaction parameters may reveal additional studies and insights.

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